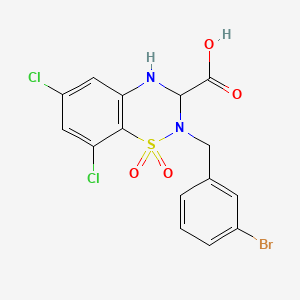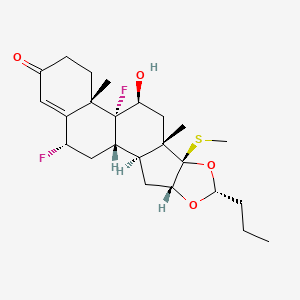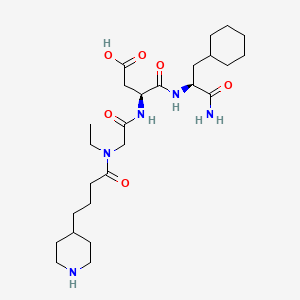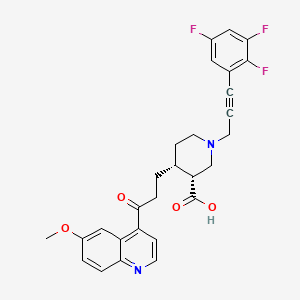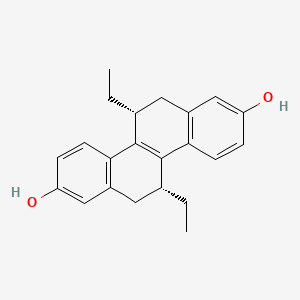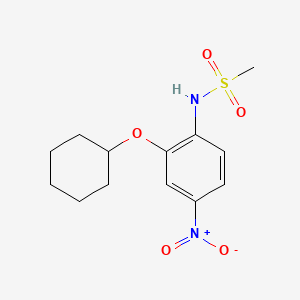
ns-398
Overview
Description
Mechanism of Action
Target of Action
NS-398, also known as N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandins and other eicosanoids .
Mode of Action
This compound selectively inhibits the activity of COX-2, with an IC50 of 3.8 μM . It has no effect on COX-1 at concentrations up to 100 μM . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the production of prostaglandins and other eicosanoids . This can lead to a decrease in inflammation and pain. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest .
Pharmacokinetics
It is known to be orally active
Result of Action
This compound has been shown to have various effects depending on the cell type. For instance, in human prostate carcinoma cell line LNCaP, this compound induces apoptosis . This compound treatment also results in C4-2b cell differentiation into an unusual neuroendocrine-like cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules or drugs can affect the efficacy of this compound. Additionally, the specific cellular environment, such as the presence of androgens in prostate cancer cells, can influence the response to this compound .
Biochemical Analysis
Biochemical Properties
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide interacts with the enzyme COX-2, inhibiting its activity . This interaction plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids . The inhibition of COX-2 by NS-398 has significant implications in various biochemical reactions, particularly those involved in inflammation and cancer progression .
Cellular Effects
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide has been shown to have profound effects on various types of cells and cellular processes. For instance, in human prostate carcinoma cell line LNCaP, this compound was found to induce apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide involves its binding interactions with COX-2, leading to the inhibition of this enzyme . This results in decreased production of prostaglandins and other eicosanoids, thereby influencing various cellular processes, including inflammation and tumor growth .
Temporal Effects in Laboratory Settings
The effects of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide can change over time in laboratory settings. For instance, it has been observed that this compound treatment resulted in increased production of COX-2 and the pro-inflammatory cytokine, MIF by the C4-2b LNCaP subline .
Dosage Effects in Animal Models
The effects of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide vary with different dosages in animal models. For example, it has been shown to display potent anti-inflammatory and analgesic activity in vivo in rat at concentrations from 0.3 to 5 mg/kg .
Metabolic Pathways
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme COX-2 . By inhibiting COX-2, this compound affects the production of prostaglandins and other eicosanoids, which are key components of this metabolic pathway .
Subcellular Localization
The subcellular localization of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide is not explicitly reported in the literature. Considering its role as a COX-2 inhibitor, it is likely to be localized in the same subcellular compartments as COX-2, which include the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS-398 involves the reaction of 2-cyclohexyloxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale, efficiency, and safety. The process involves large-scale reactors, precise temperature control, and purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: NS-398 primarily undergoes substitution reactions due to the presence of the nitro and sulfonamide groups. These groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.
Major Products:
Substitution Reactions: Products typically involve the replacement of the nitro or sulfonamide groups with other functional groups.
Reduction Reactions: The primary product is the corresponding amine derivative of this compound.
Scientific Research Applications
NS-398 is widely used in scientific research due to its selective inhibition of COX-2. Its applications include:
Chemistry: Studying the role of COX-2 in various chemical reactions and pathways.
Biology: Investigating the biological functions of COX-2 in inflammation, pain, and cancer.
Medicine: Exploring the potential therapeutic uses of COX-2 inhibitors in treating conditions like arthritis, cancer, and neurodegenerative diseases.
Industry: Developing new anti-inflammatory drugs and understanding the safety and efficacy of COX-2 inhibitors
Comparison with Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: A COX-2 inhibitor used for similar purposes but also withdrawn due to safety concerns.
Uniqueness of NS-398: this compound is unique in its specific application in research to study the mechanistic aspects of COX-2 inhibition. Unlike some other COX-2 inhibitors, this compound is primarily used in experimental settings rather than clinical applications, making it a valuable tool for understanding the biological and chemical roles of COX-2 .
Properties
IUPAC Name |
N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZCOWXCWUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041084 | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123653-11-2 | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-398 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
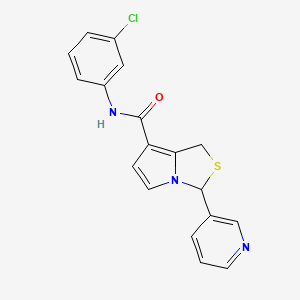

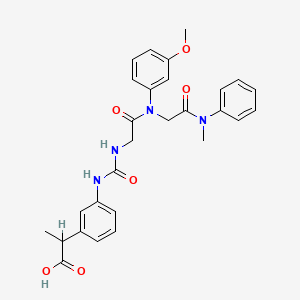
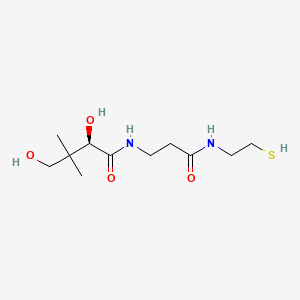
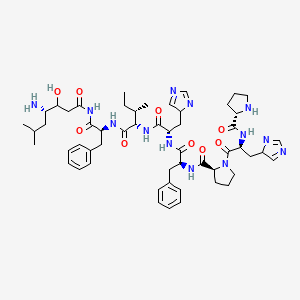
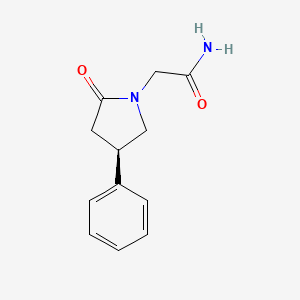
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
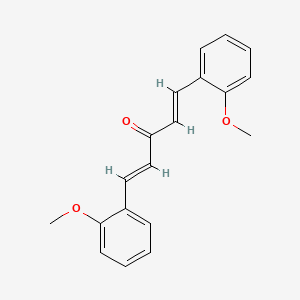
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
